molecular formula C₁₆H₃₂O₂S B017306 Tetradecylthioacetic acid CAS No. 2921-20-2

Tetradecylthioacetic acid

Cat. No. B017306
CAS RN: 2921-20-2
M. Wt: 288.5 g/mol
InChI Key: IPBCWPPBAWQYOO-UHFFFAOYSA-N
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Description

Tetradecylthioacetic acid (TTA) is a synthetic fatty acid used as a nutritional supplement . It is an omega-3 fatty acid with fat-burning properties . While the body cannot use it as a source of energy, it can help regulate the amount of fat that the body can store by affecting genes associated with metabolism .


Synthesis Analysis

TTA is a synthetic fatty acid . It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and increases mitochondrial fatty acid oxidation in vitro . It is known to modulate lipid homeostasis .


Molecular Structure Analysis

The linear formula of TTA is C14H29-S-CH2COOH . Its CAS Number is 2921-20-2 . The molecular weight of TTA is 288.49 .


Chemical Reactions Analysis

TTA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and increases mitochondrial fatty acid oxidation in vitro . It can increase fatty acid oxidation and ketogenesis, which can subsequently prevent adiposity and insulin resistance .

Scientific Research Applications

Activation of Peroxisome Proliferator Activated Receptors (PPARs)

TTA is a synthetic fatty acid with a sulfur substitution in the β-position. This modification renders TTA unable to undergo complete β-oxidation and increases its biological activity, including activation of peroxisome proliferator activated receptors (PPARs) with preference for PPARα .

Redistribution of Plasma Cholesterol

TTA promotes redistribution of plasma cholesterol towards large High-Density Lipoprotein (HDL). This study investigated the effects of TTA on lipid and lipoprotein metabolism in the intestine and liver of mice fed a high fat diet (HFD). Mice receiving HFD supplemented with 0.75% (w/w) TTA had significantly lower body weights compared to mice fed the diet without TTA .

Reduction of Plasma Triacylglycerol

Plasma triacylglycerol (TAG) was reduced 3-fold with TTA treatment, concurrent with an increase in liver TAG .

Anti-Inflammatory Effects

TTA has shown potential as an anti-inflammatory agent, both through PPAR and non-PPAR mediated mechanisms . It has been found to attenuate inflammation during experimental colitis in rats .

Antioxidative Potential

TTA has antioxidative potential and can reduce colonic oxidative damage in a rat model of colitis .

Enhancement of Cardiac Functions

TTA can enhance cardiac functions during experimental heart failure .

Mechanism of Action

Target of Action

Tetradecylthioacetic acid (TTA) is a synthetic fatty acid that primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. TTA specifically activates PPARα and PPARδ, with a preference for PPARα .

Mode of Action

TTA acts as an agonist for PPARα and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, TTA binds to PPARα and PPARδ, activating these receptors. This activation leads to an increase in mitochondrial fatty acid oxidation .

Biochemical Pathways

The activation of PPARα and PPARδ by TTA leads to increased mitochondrial fatty acid oxidation . This process involves the breakdown of fatty acids, which results in the production of acetyl-CoA, a key molecule in metabolism. The acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the primary energy currency of cells .

Pharmacokinetics

Due to its structural modification (a sulfur substitution in the β-position), tta cannot undergo complete β-oxidation . This increases its biological activity and may impact its bioavailability.

Result of Action

The activation of PPARα and PPARδ by TTA and the subsequent increase in mitochondrial fatty acid oxidation have several effects. These include reducing inflammation , preventing high fat diet-induced adiposity and insulin resistance , and potentially attenuating dyslipidemia in patients with type 2 diabetes mellitus .

Action Environment

The action of TTA can be influenced by various environmental factors. For instance, the presence of other fatty acids and compounds that modulate fatty acid metabolism can affect the efficacy of TTA . Additionally, the nutritional status and diet of the individual can also impact the effectiveness of TTA .

properties

IUPAC Name

2-tetradecylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCWPPBAWQYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040759
Record name Tetradecylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecylthioacetic acid

CAS RN

2921-20-2
Record name Tetradecylthioacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Carboxymethylthio)tetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetradecylthio)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRADECYLTHIOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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